4-(4-Ethylpiperazin-1-yl)benzaldehyde chemical properties
4-(4-Ethylpiperazin-1-yl)benzaldehyde chemical properties
An In-Depth Technical Guide to 4-(4-Ethylpiperazin-1-yl)benzaldehyde: Properties, Synthesis, and Applications in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(4-Ethylpiperazin-1-yl)benzaldehyde, a heterocyclic aromatic compound of significant interest in the field of medicinal chemistry. The document details its structural features, physicochemical parameters, and spectral characteristics. A robust, field-proven protocol for its synthesis via nucleophilic aromatic substitution is presented, with an emphasis on the mechanistic rationale behind the procedural steps. Furthermore, the guide explores the compound's chemical reactivity, stability, and its pivotal role as a versatile intermediate in the development of novel therapeutic agents. Safety and handling protocols are also discussed to ensure its responsible use in a research and development setting. This guide is intended for researchers, chemists, and professionals in drug discovery and development who require a detailed understanding of this valuable synthetic building block.
Physicochemical Properties
4-(4-Ethylpiperazin-1-yl)benzaldehyde is a disubstituted aromatic compound. The core structure consists of a benzaldehyde moiety where the hydrogen at the para-position is substituted with an N-ethylpiperazine group. This unique combination of a reactive aldehyde and a basic piperazine ring makes it a valuable intermediate in organic synthesis.
The physicochemical properties of 4-(4-Ethylpiperazin-1-yl)benzaldehyde are summarized in the table below. While experimental data for this specific molecule is not widely published, the presented values are derived from closely related analogs and computational predictions, providing a reliable reference for experimental design.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈N₂O | Calculated |
| Molecular Weight | 218.29 g/mol | Calculated |
| Appearance | Expected to be a pale yellow to white solid or oil | Inferred from analogs |
| Boiling Point | >300 °C (Predicted) | Inferred from analogs[1] |
| Melting Point | Not available | - |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and DMF. Limited solubility in water. | Inferred from analogs |
| Hydrogen Bond Donors | 0 | Calculated |
| Hydrogen Bond Acceptors | 3 | Calculated |
Synthesis and Purification
The most common and efficient method for the synthesis of 4-(4-substituted-piperazin-1-yl)benzaldehydes is through a nucleophilic aromatic substitution (SNAᵣ) reaction. This involves the reaction of a halo-benzaldehyde with the desired N-substituted piperazine. The protocol described below is adapted from established methods for analogous compounds.[2][3]
Synthetic Workflow
The synthesis proceeds by the reaction of 1-ethylpiperazine with 4-fluorobenzaldehyde in the presence of a weak base and a polar aprotic solvent. The fluorine atom on the benzaldehyde ring is activated towards nucleophilic attack by the electron-withdrawing aldehyde group. The secondary amine of the 1-ethylpiperazine acts as the nucleophile, displacing the fluoride ion.
Caption: Synthetic workflow for 4-(4-Ethylpiperazin-1-yl)benzaldehyde.
Detailed Experimental Protocol
Materials:
-
1-Ethylpiperazine
-
4-Fluorobenzaldehyde
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1-ethylpiperazine (1.1 equivalents) in anhydrous DMF, add anhydrous K₂CO₃ (2.0 equivalents).
-
Stir the mixture at room temperature for 15 minutes to ensure homogeneity.
-
Add 4-fluorobenzaldehyde (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 4-(4-Ethylpiperazin-1-yl)benzaldehyde.
Spectral Analysis
The structural confirmation of 4-(4-Ethylpiperazin-1-yl)benzaldehyde is achieved through various spectroscopic techniques. The expected spectral data are summarized below, based on the analysis of its functional groups and data from similar compounds.[3][4]
| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber |
| ¹H NMR | Aldehydic proton (-CHO) | δ 9.5 - 10.0 ppm (singlet) |
| Aromatic protons | δ 7.5 - 8.0 ppm (doublet), δ 6.8 - 7.2 ppm (doublet) | |
| Piperazine protons (adjacent to phenyl) | δ 3.2 - 3.5 ppm (triplet) | |
| Piperazine protons (adjacent to ethyl) | δ 2.5 - 2.8 ppm (triplet) | |
| Ethyl protons (-CH₂) | δ 2.4 - 2.6 ppm (quartet) | |
| Ethyl protons (-CH₃) | δ 1.0 - 1.3 ppm (triplet) | |
| ¹³C NMR | Carbonyl carbon (C=O) | δ 190 - 195 ppm |
| Aromatic carbons | δ 115 - 160 ppm | |
| Piperazine carbons | δ 45 - 55 ppm | |
| Ethyl carbons | δ ~52 ppm (-CH₂), δ ~12 ppm (-CH₃) | |
| IR | C=O stretch (aldehyde) | 1680 - 1710 cm⁻¹ |
| C-H stretch (aldehyde) | 2720 - 2820 cm⁻¹ | |
| C-N stretch | 1150 - 1350 cm⁻¹ | |
| Aromatic C=C stretch | 1500 - 1600 cm⁻¹ |
Reactivity and Chemical Behavior
The chemical reactivity of 4-(4-Ethylpiperazin-1-yl)benzaldehyde is dominated by its two primary functional groups: the aldehyde and the N-ethylpiperazine moiety.
-
Aldehyde Group: The aldehyde group is susceptible to oxidation to a carboxylic acid and can be reduced to an alcohol. It readily participates in condensation reactions with amines to form Schiff bases, and with active methylene compounds in reactions like the Knoevenagel condensation.
-
N-Ethylpiperazine Group: The piperazine ring imparts basic properties to the molecule, allowing it to form salts with acids. The tertiary amines within the ring are generally stable to oxidation but can be quaternized. The nitrogen atom attached to the benzene ring has reduced nucleophilicity due to the delocalization of its lone pair into the aromatic system.
Applications in Drug Discovery
4-(4-Ethylpiperazin-1-yl)benzaldehyde is a valuable building block in the synthesis of a wide range of pharmacologically active molecules. The piperazine motif is a common feature in many approved drugs due to its ability to improve pharmacokinetic properties such as solubility and bioavailability.
This compound serves as a key intermediate for the synthesis of:
-
Enzyme Inhibitors: Derivatives have been explored as inhibitors for enzymes like monoamine oxidase (MAO) and dihydrofolate reductase (DHFR), which are targets for neurological and anticancer therapies, respectively.[2][3]
-
Receptor Antagonists: The scaffold can be elaborated to create antagonists for various G-protein coupled receptors.
-
Antimicrobial and Antiviral Agents: The versatile reactivity of the aldehyde group allows for the construction of complex heterocyclic systems with potential antimicrobial and antiviral activities.
Caption: Role as a versatile intermediate in drug discovery.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight and incompatible materials such as strong oxidizing agents and strong bases.[5]
-
First Aid:
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
-
Always consult the most current safety data before handling any chemical.
References
- Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. (2024).
- CAS 27913-98-0 4-Piperazin-1-yl-benzaldehyde. Alfa Chemistry.
- Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. (2020). PubMed Central.
- 4-Ethylbenzaldehyde. Grokipedia.
- SAFETY D
- Safety D
- 4-METHYL BENZALDEHYDE EXAMPLE IN SPECTROSCOPY. (2014). University of Colorado Boulder.
- Material Safety Data Sheet - Benzaldehyde MSDS. (2005). ScienceLab.com.
- Benzaldehyde. SIGMA-ALDRICH.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-METHYL BENZALDEHYDE EXAMPLE IN SPECTROSCOPY [orgspectroscopyint.blogspot.com]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com [carlroth.com]
- 7. home.miracosta.edu [home.miracosta.edu]
- 8. gustavus.edu [gustavus.edu]


